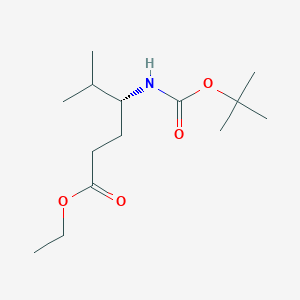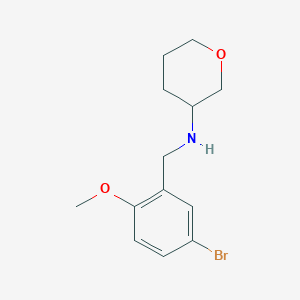
3-Cyano-N-(5-methylthiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-N-(5-methylthiazol-2-yl)benzamide is a heterocyclic organic compound that features a thiazole ring, a benzamide group, and a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-N-(5-methylthiazol-2-yl)benzamide typically involves the reaction of 5-methylthiazole-2-amine with benzoyl cyanide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-N-(5-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Halogenation using bromine in chloroform at room temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
3-Cyano-N-(5-methylthiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Cyano-N-(5-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the thiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyano-N-(2-thiazolyl)benzamide
- 3-Cyano-N-(4-methylthiazol-2-yl)benzamide
- 3-Cyano-N-(5-ethylthiazol-2-yl)benzamide
Uniqueness
3-Cyano-N-(5-methylthiazol-2-yl)benzamide is unique due to the presence of the 5-methylthiazole moiety, which can influence its chemical reactivity and biological activity. The methyl group at the 5-position of the thiazole ring can enhance the compound’s lipophilicity and affect its interaction with biological targets .
Propiedades
Fórmula molecular |
C12H9N3OS |
|---|---|
Peso molecular |
243.29 g/mol |
Nombre IUPAC |
3-cyano-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H9N3OS/c1-8-7-14-12(17-8)15-11(16)10-4-2-3-9(5-10)6-13/h2-5,7H,1H3,(H,14,15,16) |
Clave InChI |
SGGHNOGBWBASQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(S1)NC(=O)C2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


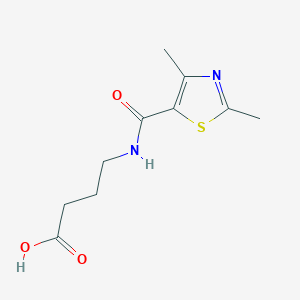


![3-Bromo-5,7-dichlorothieno[3,2-b]pyridine](/img/structure/B14906785.png)

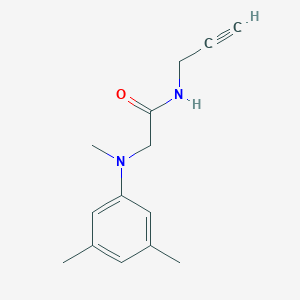
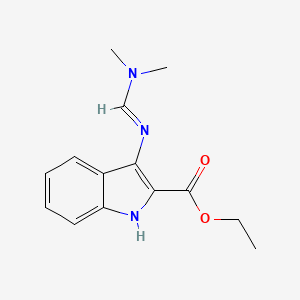
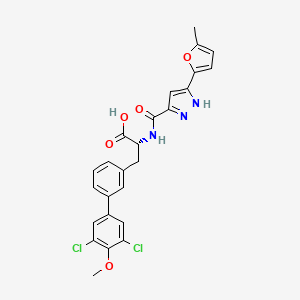

![N-[2-(2-pyridyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B14906828.png)
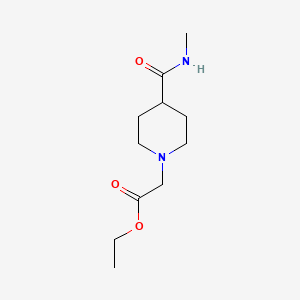
![3H-Pyrimido[4,5-b][1,4]oxazine-4,6(5H,7H)-dione](/img/structure/B14906836.png)
